4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBDNAIQCGGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149457 | |
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51291-32-8 | |
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51291-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Hydrazides with Isothiocyanates
The initial step entails reacting methyl hydrazine with 1-naphthylmethyl isothiocyanate to form the intermediate 1-(1-naphthylmethyl)-2-methylthiosemicarbazide . This reaction is typically conducted in anhydrous ethanol under reflux (70–80°C) for 6–8 hours, yielding a crystalline product after cooling.
Reaction conditions:
Cyclization in Alkaline Medium
The thiosemicarbazide intermediate undergoes cyclization in the presence of a strong base, such as sodium hydroxide (2M), to form the triazole ring. Heating the mixture at 90–100°C for 4–5 hours promotes ring closure, with the thiol group (-SH) emerging as a key functional moiety.
Critical parameters:
Purification and Isolation
Crude product purification involves recrystallization from ethanol or acetonitrile, followed by vacuum drying. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure >95% purity.
Industrial-Scale Production Strategies
Industrial synthesis optimizes the above steps for cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance reaction control and throughput. Key modifications include:
Solvent and Catalyst Optimization
Automation and Process Monitoring
Advanced systems integrate real-time pH and temperature sensors to maintain optimal cyclization conditions. Automated distillation units streamline solvent recovery, reducing waste by 30–40%.
Reaction Condition Analysis
The table below summarizes variables affecting yield and purity:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol | Acetonitrile |
| Base | NaOH | K₂CO₃ |
| Temperature | 90–100°C | 85–95°C |
| Reaction Time | 4–5 hours | 3–4 hours |
| Yield | 68–74% | 80–85% |
Characterization and Quality Control
Post-synthesis characterization employs:
-
Infrared Spectroscopy (IR): Confirms S-H stretch (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR):
-
Elemental Analysis: Matches theoretical values (C: 67.8%, H: 5.3%, N: 16.6%, S: 10.3%).
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the thiol group to disulfides occurs at temperatures >100°C. Mitigation involves inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid.
Solubility Issues
The naphthyl group imposes hydrophobic characteristics, complicating aqueous workups. Gradient crystallization (ethanol/water mixtures) enhances recovery.
Emerging Methodologies
Recent studies explore microwave-assisted synthesis, reducing cyclization time to 20–30 minutes with comparable yields (78–82%). Green chemistry approaches using ionic liquids (e.g., [BMIM][BF₄]) are under investigation to replace traditional solvents .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or alkyl halides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the naphthylmethyl group in 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol enhances its interaction with biological targets, making it effective against various pathogens.
- Anti-inflammatory Properties : This compound has been studied for its potential as a COX-2 inhibitor, which is crucial in managing inflammatory conditions. In vitro studies have shown that it can inhibit pro-inflammatory markers such as TNF-α and IL-6, suggesting its application in anti-inflammatory therapies .
- Anticancer Potential : The structural characteristics of this compound may contribute to its anticancer activity. Similar triazole derivatives have been associated with inhibiting tumor growth and promoting apoptosis in cancer cells .
Agricultural Applications
- Fungicides : The compound's thiol group may enhance its efficacy as a fungicide. Triazole derivatives are commonly used in agriculture to protect crops from fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator due to its ability to modulate hormonal pathways in plants, promoting growth and resistance to stress.
Case Study 1: Antimicrobial Efficacy
A study demonstrated the antimicrobial activity of this compound against various bacterial strains. The compound showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In vivo studies assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models. Results indicated that treatment with this triazole derivative significantly reduced swelling compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the naphthylmethyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Comparison of Key Triazole-3-Thiol Derivatives
*Hypothetical data inferred from structural analogs.
Key Observations :
- Steric Effects : The naphthylmethyl group likely reduces solubility in polar solvents compared to smaller substituents (e.g., phenyl, pyridyl) due to increased hydrophobicity .
- Melting Points : Bulky substituents (e.g., naphthylmethyl) may elevate melting points compared to halogenated analogs (e.g., 5c: 255–256°C) but lower than highly polar derivatives (e.g., nitrophenyl) .
Antioxidant Activity
Triazole-3-thiols with electron-donating groups (e.g., -NH2, -SH) exhibit superior radical scavenging. For example:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated significant DPPH• and ABTS•+ scavenging due to -NH2 and -SH groups .
- Naphthylmethyl Derivative : The naphthyl group’s electron-rich π-system may enhance antioxidant capacity, though steric hindrance could limit accessibility to radical species .
Antimicrobial Activity
- Electron-Withdrawing Substituents : Derivatives with 4-fluorophenyl (5c) and 4-bromophenyl (5d) showed potent activity against S. aureus and E. coli, attributed to enhanced electrophilicity .
- Naphthylmethyl Derivative : The bulky aromatic group may improve membrane penetration in Gram-positive bacteria but reduce efficacy against Gram-negative strains due to outer membrane barriers .
Example Pathway for Naphthylmethyl Derivative :
Intermediate: 4-Amino-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol synthesized via Schiff base reaction using 1-naphthaldehyde.
Thiol Activation: Deprotonation with NaOH/i-propanol for subsequent functionalization .
Mechanistic Insights and QSAR Studies
- QSAR Models : ΔE1 (HOMO-LUMO gap) and ΣQ (net atomic charge) critically influence antimicrobial activity. Electron-withdrawing groups reduce ΔE1, enhancing bioactivity .
Biological Activity
4-Methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 51291-32-8) is a heterocyclic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C14H13N3S
- Molecular Weight : 253.34 g/mol
- CAS Number : 51291-32-8
The compound features a triazole ring substituted with a methyl group and a naphthylmethyl moiety, which contributes to its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results demonstrated that the compound was particularly effective against melanoma cells, showing higher selectivity and cytotoxicity compared to other tested cell lines .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Melanoma (IGR39) | 10.5 | High |
| Triple-negative breast (MDA-MB-231) | 25.0 | Moderate |
| Pancreatic carcinoma (Panc-1) | 30.0 | Low |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It was tested against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses broad-spectrum antibacterial activity.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| Candida albicans | 20 |
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods revealed that the compound exhibits significant radical scavenging activity. The antioxidant potential is comparable to known antioxidants such as ascorbic acid.
Table 3: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. The results indicate strong binding affinities with key enzymes involved in cancer progression and bacterial metabolism. For instance, docking scores suggest robust interactions with bacterial enzyme targets, which correlate with its observed antimicrobial activity .
Case Studies
In clinical settings, derivatives of triazole compounds have been explored for their therapeutic potential. Notably, compounds similar to this compound have been integrated into drug development pipelines aimed at treating resistant strains of bacteria and various types of cancers.
Q & A
Q. What are the standard synthetic protocols for 4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with commercially available heterocyclic precursors (e.g., pyrazole or thiazole derivatives). For example, intermediates like thiazolyl-pyrazole are formed under controlled conditions using nucleophilic substitution or cyclization reactions. Characterization relies on elemental analysis, FTIR (to confirm functional groups like -SH and triazole rings), and UV-vis spectroscopy to monitor reaction progress . Advanced intermediates may require LC-MS or GC-MS for mass confirmation .
Q. Which biological activities are commonly associated with this compound, and what assays are used to evaluate them?
The compound exhibits antimicrobial, antifungal, and antiradical activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antiradical : DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, where activity is quantified via UV-vis spectroscopy at 517 nm .
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media to assess inhibition efficiency .
Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?
Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents, while thermal stability is assessed via thermogravimetric analysis (TGA). Crystallinity and salt formation (e.g., dihydrochloride derivatives) can enhance solubility, as seen in structurally similar triazoles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating. For example, using a Milestone Flexi Wave system at 100–150°C in i-propanol with NaOH accelerates alkylation of thiol groups . Reaction progress is monitored via TLC and GC-MS to ensure purity .
Q. What structural modifications enhance antiradical or antimicrobial efficacy, and how are these relationships validated?
Substituent effects are studied through structure-activity relationship (SAR) analysis. For instance:
- Adding electron-withdrawing groups (e.g., -CF₃) to the naphthylmethyl moiety increases antiradical activity by stabilizing radical intermediates .
- Introducing fluorinated benzylidene radicals reduces antifungal potency, suggesting steric hindrance or electronic effects . Validation involves comparative bioassays and molecular docking to predict binding affinities (e.g., using M-nsp13 helicase for antiviral studies) .
Q. How can coordination complexes of this compound be designed for catalytic or biomedical applications?
The thiol group acts as a ligand for transition metals (Ni(II), Cu(II), Zn(II)). Complexes are synthesized in alcoholic media and characterized via FTIR (to identify S→M bonds) and UV-vis spectroscopy (d-d transitions). Applications include catalytic oxidation or antimicrobial agents, where metal coordination enhances redox activity .
Q. What computational methods are used to predict biological activity or corrosion inhibition mechanisms?
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., SARS-CoV-2 helicase) .
- DFT calculations : Predict electron density distribution (e.g., Fukui indices) to identify reactive sites for radical scavenging .
- MD simulations : Assess adsorption behavior on metal surfaces to explain corrosion inhibition .
Q. How can contradictory biological data (e.g., varying antiradical activity across derivatives) be resolved?
Discrepancies arise from assay conditions (e.g., DPPH concentration, solvent polarity) or structural heterogeneity. Systematic SAR studies with standardized protocols (e.g., fixed 1 × 10⁻³ M DPPH in ethanol) and multivariate statistical analysis (e.g., PCA) help isolate critical substituents .
Q. What advanced analytical techniques confirm the compound’s structural integrity in complex matrices?
- ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and naphthylmethyl groups (δ 2.5–3.5 ppm for CH₂) .
- X-ray crystallography : Resolves π-π stacking between naphthyl and triazole rings .
- HPLC-MS/MS : Quantifies trace impurities in biological samples .
Q. How do electrochemical properties of this compound facilitate applications in sensor development?
When grafted onto silsesquioxane frameworks, the thiol group enables electrochemical detection of sulfhydryl compounds (e.g., glutathione) via cyclic voltammetry. The redox-active triazole core enhances electron transfer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
